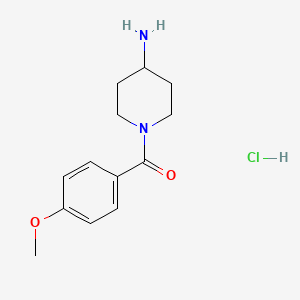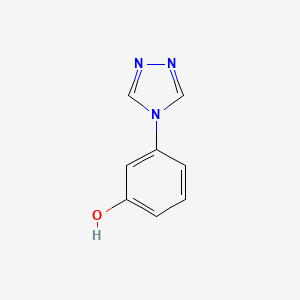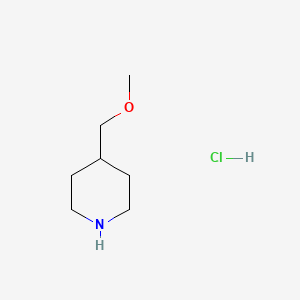
(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxyphenyl group and a methanone group .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. This process also involves density functional theory (DFT) calculations for structural optimization and analysis of stability and charge transfer (FathimaShahana & Yardily, 2020).
Potential in Medical Imaging
- A related compound was synthesized for use as a PET imaging agent in Parkinson's disease research. This process demonstrates the potential application of similar compounds in medical diagnostics and research (Wang, Gao, Xu, & Zheng, 2017).
Antifungal Activity
- Novel derivatives of this compound have shown promising effects in antifungal activity studies. This indicates potential for developing new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Antimicrobial Activity
- Synthesis and evaluation of similar compounds have shown interesting antimicrobial activity. This highlights the potential for this compound in the development of new antimicrobial agents (Chaudhari, 2012).
Application in Nonlinear Optical Materials
- A derivative of this compound was used in the synthesis of nonlinear optical (NLO) materials, showing potential applications in photonics and electronics (Revathi, Jonathan, Sathya, & Usha, 2018).
Molecular Docking Studies
- Molecular docking studies have been carried out on similar compounds to understand their interaction with biological targets, which is crucial for drug discovery and development (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-8-6-11(14)7-9-15;/h2-5,11H,6-9,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMHZNBSHZACM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)








![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
